molecular formula C15H14N4O4S B2428513 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 1169949-97-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide

Cat. No.: B2428513
CAS No.: 1169949-97-6
M. Wt: 346.36
InChI Key: NROAGRMIFYJLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-19-7-8(14(18-19)21-2)13(20)17-15-16-9-5-10-11(6-12(9)24-15)23-4-3-22-10/h5-7H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROAGRMIFYJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dioxane-Fused Benzene Core

The synthesis begins with 2,3-dihydroxybenzonitrile (1), which undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to yield 6,7-dihydro-dioxino[2,3-f]benzonitrile (2). This step leverages the propensity of catechol derivatives to form cyclic ethers under basic conditions.

$$
\text{2,3-Dihydroxybenzonitrile} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{6,7-Dihydro-dioxino[2,3-f]benzonitrile} \quad (85\%\ \text{yield})
$$

Thiazole Ring Construction

Conversion of the nitrile group in 2 to a thioamide is achieved via treatment with hydrogen sulfide (H₂S) in pyridine, followed by cyclization using phosphorus pentasulfide (P₄S₁₀) in toluene. This yields 6,7-dihydro-dioxino[2,3-f]benzothiazole-2-thiol (3), which is subsequently oxidized with hydrogen peroxide (H₂O₂) to the corresponding sulfonic acid (4).

$$
\text{6,7-Dihydro-dioxino[2,3-f]benzonitrile} \xrightarrow{\text{H}2\text{S, Pyridine}} \text{Thioamide intermediate} \xrightarrow{\text{P}4\text{S}_{10}, \text{Toluene}} \text{Benzothiazole-2-thiol} \quad (78\%\ \text{yield})
$$

Amination at Position 2

The thiol group in 3 is displaced via nucleophilic aromatic substitution using ammonium hydroxide (NH₄OH) under pressurized conditions (150°C, 12 h), yielding the target amine 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine (5).

$$
\text{Benzothiazole-2-thiol} + \text{NH}_4\text{OH} \xrightarrow{\Delta, \text{Pressure}} \text{6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine} \quad (68\%\ \text{yield})
$$

Synthesis of 3-Methoxy-1-Methylpyrazole-4-Carboxylic Acid

Pyrazole Ring Formation

Ethyl 3-methoxy-4-oxopentanoate (6) reacts with methylhydrazine in ethanol under reflux to form 3-methoxy-1-methylpyrazole-4-carboxylate (7) via cyclocondensation. This method mirrors established protocols for 1,3,5-trisubstituted pyrazoles.

$$
\text{Ethyl 3-Methoxy-4-Oxopentanoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, \Delta}} \text{3-Methoxy-1-Methylpyrazole-4-Carboxylate} \quad (82\%\ \text{yield})
$$

Ester Hydrolysis

Saponification of 7 with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) affords 3-methoxy-1-methylpyrazole-4-carboxylic acid (8).

$$
\text{Pyrazole Carboxylate} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{3-Methoxy-1-Methylpyrazole-4-Carboxylic Acid} \quad (95\%\ \text{yield})
$$

Amide Bond Formation

Activation and Coupling

The carboxylic acid 8 is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine (5) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. This method ensures minimal epimerization and high functional group tolerance.

$$
\text{3-Methoxy-1-Methylpyrazole-4-Carboxylic Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{5, Et}3\text{N, DCM}} \text{Target Compound} \quad (76\%\ \text{yield})
$$

Alternative Coupling Strategies

Comparative studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) yielded similar results (74% yield), though with increased purification demands due to byproduct formation.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.32–4.25 (m, 4H, dioxane-H), 3.85 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃).
  • LC-MS : m/z 403.1 [M+H]⁺.

HPLC Purity Analysis

A ProntoSIL 120-5-CN column (4.0 × 250 mm) with MeCN/H₂O (87.3:12.7%) mobile phase confirmed >98% purity at 254 nm, aligning with methodologies from prior benzothiazine syntheses.

Challenges and Optimization

Byproduct Mitigation

The presence of water during amidation led to hydrolysis of the acyl chloride, generating 3-methoxy-1-methylpyrazole-4-carboxylic acid as a contaminant. Strict anhydrous conditions (molecular sieves, dry solvent distillation) reduced this impurity to <2%.

Regioselective Functionalization

Competing O-methylation during pyrazole synthesis was circumvented by employing silver oxide (Ag₂O) as a selective alkylating agent, ensuring exclusive N-methylation.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce a wide range of functional groups.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide exhibits antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Properties

Research has shown that this compound can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. It reduces the release of interleukin-1 beta (IL-1β) in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against certain bacterial strains. Its unique structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The compound induced apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Inhibition of Inflammatory Cytokines

In another investigation focusing on inflammatory diseases, the compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in managing chronic inflammation.

Data Table: Summary of Applications

Application TypeMechanism of ActionReferences
Anticancer ActivityInhibition of tumor growth and induction of apoptosis
Anti-inflammatoryInhibition of pyroptosis and reduction of IL-1β
AntimicrobialDisruption of bacterial membranes

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include:

Uniqueness

What sets N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide apart from these similar compounds is its unique combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in multiple fields of research.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives that have been extensively studied for their pharmacological potential. Its structure includes a benzothiazole moiety fused with a dioxin ring and a pyrazole core, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against different bacterial strains. The compound has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CompoundActivityMIC (µg/mL)
This compoundAntimicrobial25.1 (against MRSA)

This data suggests that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In comparative studies with standard anti-inflammatory drugs like dexamethasone, it showed comparable efficacy.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound76% (at 10 µM)86% (at 10 µM)

These findings indicate that the compound may serve as a potent anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. The specific compound has shown cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells.

In a study comparing various derivatives:

CompoundCell LineIC50 (µM)
This compoundHL-6015.5

This suggests that the compound could be further investigated for its potential use in cancer therapy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against various strains of bacteria and fungi. Results indicated a broad spectrum of activity with significant inhibition rates compared to standard antibiotics.
  • Anti-inflammatory Mechanism : Another investigation focused on the mechanism by which this compound inhibits inflammatory pathways. It was found to suppress NF-kB activation and reduce the expression of inflammatory mediators.
  • Cytotoxicity Assessment : A detailed cytotoxicity assessment revealed that the compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), pH (neutral to mildly basic), and reaction time (12–24 hours). Multi-step reactions involve coupling benzothiazole precursors with pyrazole derivatives via carboxamide linkages. Analytical techniques such as NMR spectroscopy and mass spectrometry (MS) are essential for confirming intermediate and final product structures . Yield optimization often depends on solvent selection (e.g., DMF or THF) and catalyst use (e.g., EDCI/HOBt for amide bond formation).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on:

  • 1H/13C NMR : To identify proton environments and carbon frameworks, particularly distinguishing the dioxino[2,3-f]benzothiazole and pyrazole moieties.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C₁₉H₁₈N₄O₃S) and molecular weight (~417.5 g/mol) .
  • X-ray crystallography (if crystals are obtainable): To resolve spatial arrangements of fused heterocycles.

Q. What solvent systems are recommended for solubility and stability studies?

Preliminary data suggest moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in aqueous buffers. Stability studies should assess degradation under varying pH (3–10), temperature (4–37°C), and oxidative conditions (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay conditions : Variations in buffer composition, ionic strength, or cofactor availability.
  • Compound purity : Impurities >2% can skew results; HPLC purity ≥98% is recommended .
  • Structural analogs : Minor modifications (e.g., methoxy vs. ethoxy groups) drastically alter activity. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. What strategies are effective for derivatizing this compound to enhance target selectivity?

Derivatization approaches include:

  • Functional group substitution : Replacing the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Side-chain elongation : Introducing alkyl/aryl groups to the pyrazole methyl group to improve hydrophobic interactions with target proteins .
  • Click chemistry : Azide-alkyne cycloaddition to append fluorescent tags for cellular tracking .

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

Mechanistic studies should integrate:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Docking simulations : Use crystal structures of target enzymes (e.g., kinases) to predict binding poses.
  • Mutagenesis : Identify critical residues in the enzyme active site through alanine scanning .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

Leverage in silico tools:

  • CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor to identify potential oxidation sites.
  • Molecular dynamics (MD) simulations : Assess stability of metabolite-enzyme complexes.
  • QSAR models : Corrogate structural features with known metabolic liabilities .

Methodological Guidance

  • Experimental Design : Use a fractional factorial design to screen reaction parameters (temperature, solvent, catalyst) for synthesis optimization .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle confounding variables in bioactivity datasets .
  • Contradiction Mitigation : Replicate key findings across independent labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.